molecular formula C4H4Br2N2S B14027508 (2,4-Dibromothiazol-5-YL)methanamine

(2,4-Dibromothiazol-5-YL)methanamine

Cat. No.: B14027508
M. Wt: 271.96 g/mol
InChI Key: XSWQDPYQKLZBTM-UHFFFAOYSA-N
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Description

(2,4-Dibromothiazol-5-YL)methanamine is a chemical compound with the molecular formula C4H4Br2N2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dibromothiazol-5-YL)methanamine typically involves the bromination of thiazole derivatives followed by amination. One common method starts with the bromination of thiazole to obtain 2,4-dibromothiazole. This intermediate is then subjected to nucleophilic substitution with methanamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of brominating agents and amines in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dibromothiazol-5-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

(2,4-Dibromothiazol-5-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2,4-Dibromothiazol-5-YL)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of (2,4-Dibromothiazol-5-YL)methanamine, known for its aromaticity and reactivity.

    2-Bromothiazole: A mono-brominated derivative with similar reactivity but different substitution patterns.

    Benzothiazole: A related compound with a fused benzene ring, known for its diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms and a methanamine group makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C4H4Br2N2S

Molecular Weight

271.96 g/mol

IUPAC Name

(2,4-dibromo-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C4H4Br2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2

InChI Key

XSWQDPYQKLZBTM-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)Br)Br)N

Origin of Product

United States

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